(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Several studies have synthesized and evaluated derivatives of benzothiazole for their antimicrobial and antifungal activities. Notably, compounds containing the benzothiazole moiety have shown promising results against a variety of microbial strains. For instance, novel fluoro substituted sulphonamide benzothiazole compounds comprising thiazole have been synthesized and demonstrated antimicrobial activity. Similarly, fluorobenzamides containing thiazole and thiazolidine have been developed as antimicrobial analogs, suggesting the potential of fluorine atom presence in enhancing antimicrobial effects (Pejchal et al., 2015; Desai et al., 2013).
Antitumor Activity
Research has also explored the antitumor potential of benzothiazole derivatives. The synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has led to compounds displaying potent cytotoxic activity in vitro against sensitive human breast cancer cell lines. This highlights the therapeutic promise of benzothiazole derivatives in cancer treatment, showcasing the importance of fluorinated compounds in developing antitumor agents (Hutchinson et al., 2001).
Anti-Inflammatory and Molecular Docking Studies
Furthermore, derivatives have been synthesized for potential anti-inflammatory applications, with some compounds exhibiting lower IC50 values than standard references. Molecular docking studies of these compounds have shown good binding profiles, indicating their potential as anti-inflammatory agents. This approach underscores the versatility of benzothiazole derivatives in therapeutic applications beyond antimicrobial and antitumor activities (Kumara et al., 2017).
Synthesis and Characterization
The scientific interest in benzothiazole derivatives also extends to their synthesis and structural characterization, which is crucial for understanding their pharmacological properties. Studies have detailed the synthesis of novel benzothiazole compounds, their characterization through various spectroscopic methods, and evaluation for specific activities. These efforts are foundational in the development of benzothiazole-based therapeutics and highlight the compound's significant role in medicinal chemistry research (Yadav & Joshi, 2008).
Future Directions
Properties
IUPAC Name |
(E)-1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNGYNABCPGTK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.